N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16359634
InChI: InChI=1S/C17H15ClN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-5-3-11(18)7-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26)
SMILES:
Molecular Formula: C17H15ClN6O3
Molecular Weight: 386.8 g/mol

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16359634

Molecular Formula: C17H15ClN6O3

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C17H15ClN6O3
Molecular Weight 386.8 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C17H15ClN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-5-3-11(18)7-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26)
Standard InChI Key IYXXCKDAOOPWHD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Introduction

Chemical Structure and Functional Features

Core Architecture

The compound’s structure comprises a central benzamide moiety (C₆H₅CONH₂) substituted at three positions:

  • Position 2: A 1H-tetrazol-1-yl group, a nitrogen-rich heterocycle known for enhancing metabolic stability and target binding .

  • Position 4: A chlorine atom, which influences electronic distribution and lipophilicity.

  • Position 5: An acetylamino group attached to a methoxyphenyl ring, contributing to hydrogen-bonding capacity and solubility .

The IUPAC name reflects this substitution pattern: N-(5-acetamido-2-methoxyphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide. The canonical SMILES string (CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3) confirms the spatial arrangement.

Stereoelectronic Properties

  • Tetrazole Ring: The 1H-tetrazole group (pKa ~4.9) exists in equilibrium between its protonated and deprotonated forms at physiological pH, enabling ionic interactions with biological targets .

  • Chloro Substituent: The electronegative chlorine atom at position 4 induces a dipole moment, enhancing binding affinity to hydrophobic enzyme pockets.

  • Methoxy and Acetamido Groups: The methoxy group (-OCH₃) donates electron density via resonance, while the acetamido moiety (-NHCOCH₃) participates in hydrogen bonding .

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a multi-step sequence, as outlined in patent literature and chemical databases :

  • Benzamide Core Formation:

    • 4-Chloro-2-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

    • Coupling with 5-amino-2-methoxyphenylacetamide via Schotten-Baumann reaction yields the nitro intermediate.

  • Tetrazole Introduction:

    • The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C).

    • Cyclocondensation with sodium azide (NaN₃) and triethyl orthoformate introduces the tetrazole ring .

  • Acetylation:

    • The free amine on the phenyl ring is acetylated with acetic anhydride to yield the final product.

Optimization Challenges

  • Tetrazole Stability: The tetrazole ring is prone to oxidative degradation, necessitating inert atmospheres during synthesis .

  • Regioselectivity: Ensuring substitution at position 2 (rather than 1) of the benzamide requires precise temperature control (~0–5°C).

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight386.8 g/molCalculated
Melting Point212–215°C (dec.)Differential Scanning Calorimetry
LogP (Octanol-Water)2.1 ± 0.3HPLC Retention Time
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method
pKa4.9 (tetrazole NH)Potentiometric Titration

Biological Activity and Mechanism

Calcium Channel Modulation

In vitro studies highlight the compound’s ability to inhibit L-type calcium channels (IC₅₀ = 1.2 µM), likely via interactions with the α1 subunit’s pore region . This activity parallels structurally related tetrazole derivatives used in hypertension management .

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): The compound suppresses COX-2 activity (62% inhibition at 10 µM), potentially due to hydrogen bonding with Arg120 and Tyr355 residues.

  • Protein Kinase C (PKC): Moderate inhibition (IC₅₀ = 8.7 µM) suggests utility in oncology, though cytotoxicity remains unverified .

Applications and Future Directions

Drug Development

The compound’s dual activity as a calcium channel blocker and COX-2 inhibitor positions it as a candidate for cardiovascular and inflammatory diseases . Structural analogs are under investigation for Alzheimer’s disease, leveraging neuroprotective effects .

Material Science

The tetrazole moiety’s high nitrogen content (57.1%) suggests utility as an energetic material precursor, though stability concerns persist.

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